N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide 4'-(salicylideneamino)acetanilide is an anilide and a member of acetamides.
Brand Name: Vulcanchem
CAS No.: 19930-37-1
VCID: VC21318933
InChI: InChI=1S/C15H14N2O2/c1-11(18)17-14-8-6-13(7-9-14)16-10-12-4-2-3-5-15(12)19/h2-10,19H,1H3,(H,17,18)
SMILES: CC(=O)NC1=CC=C(C=C1)N=CC2=CC=CC=C2O
Molecular Formula: C15H14N2O2
Molecular Weight: 254.28 g/mol

N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide

CAS No.: 19930-37-1

Cat. No.: VC21318933

Molecular Formula: C15H14N2O2

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide - 19930-37-1

Specification

Description 4'-(salicylideneamino)acetanilide is an anilide and a member of acetamides.
CAS No. 19930-37-1
Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
IUPAC Name N-[4-[(2-hydroxyphenyl)methylideneamino]phenyl]acetamide
Standard InChI InChI=1S/C15H14N2O2/c1-11(18)17-14-8-6-13(7-9-14)16-10-12-4-2-3-5-15(12)19/h2-10,19H,1H3,(H,17,18)
Standard InChI Key XHHFJNGZHBMTKR-ZRDIBKRKSA-N
Isomeric SMILES CC(=O)NC1=CC=C(C=C1)N/C=C/2\C=CC=CC2=O
SMILES CC(=O)NC1=CC=C(C=C1)N=CC2=CC=CC=C2O
Canonical SMILES CC(=O)NC1=CC=C(C=C1)N=CC2=CC=CC=C2O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator